Cas no 1786440-76-3 (5-(3-Bromo-5-nitrophenyl)oxazol-2-amine)
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine
- EN300-1897885
- 1786440-76-3
- 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine
- 2-Oxazolamine, 5-(3-bromo-5-nitrophenyl)-
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- Inchi: 1S/C9H6BrN3O3/c10-6-1-5(2-7(3-6)13(14)15)8-4-12-9(11)16-8/h1-4H,(H2,11,12)
- InChI Key: RODSBZCJSMOVQX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C1=CN=C(N)O1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 282.95925g/mol
- Monoisotopic Mass: 282.95925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 97.9Ų
Experimental Properties
- Density: 1.763±0.06 g/cm3(Predicted)
- Boiling Point: 445.8±55.0 °C(Predicted)
- pka: 3.55±0.26(Predicted)
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897885-0.05g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1897885-0.1g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1897885-0.25g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1897885-0.5g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1897885-1.0g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1897885-2.5g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1897885-5.0g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1897885-10.0g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1897885-1g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1897885-5g |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
1786440-76-3 | 5g |
$3520.0 | 2023-09-18 |
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine
Introduction to 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine (CAS No. 1786440-76-3)
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine, with the CAS number 1786440-76-3, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The chemical structure of 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine is characterized by a central oxazole ring substituted with a 3-bromo-5-nitrophenyl group and an amino group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities.
In the field of medicinal chemistry, 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine has been extensively studied for its potential as a lead compound in the development of novel therapeutic agents. Recent research has focused on its ability to modulate specific biological pathways and targets, such as enzymes, receptors, and signaling molecules. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are key players in various cellular processes, including cell proliferation and survival.
The structural features of 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine make it particularly interesting for drug design. The bromine atom and the nitro group provide opportunities for further chemical modifications to optimize its pharmacological properties. These modifications can enhance the compound's potency, selectivity, and pharmacokinetic profile, making it more suitable for clinical applications.
In addition to its potential as a therapeutic agent, 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine has also been explored for its use in chemical biology research. Its ability to interact with specific biomolecules allows researchers to gain insights into complex biological systems and disease mechanisms. For example, studies have demonstrated that this compound can be used as a probe to investigate the role of certain proteins in cellular signaling pathways.
The synthesis of 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine involves several well-established chemical reactions. Typically, the synthesis begins with the formation of an intermediate oxazole ring, followed by the introduction of the 3-bromo-5-nitrophenyl substituent and the amino group. The synthetic route is highly modular, allowing for easy modification of the molecule to create analogs with different functional groups.
The physical and chemical properties of 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine have been well-characterized. It is a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for use in various biochemical assays and in vitro experiments.
In terms of safety and handling, it is important to note that while 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation.
The potential applications of 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine extend beyond medicinal chemistry and chemical biology. It has also been investigated for its use in materials science and nanotechnology. For example, recent studies have explored its potential as a building block for supramolecular assemblies and nanomaterials due to its ability to form stable complexes with metal ions.
In conclusion, 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine (CAS No. 1786440-76-3) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic strategies.
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